Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate
Description
Properties
Molecular Formula |
C11H8ClF3N2O2 |
|---|---|
Molecular Weight |
292.64 g/mol |
IUPAC Name |
ethyl 5-chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)9-16-7-3-5(11(13,14)15)6(12)4-8(7)17-9/h3-4H,2H2,1H3,(H,16,17) |
InChI Key |
QNEZFMNQWIDZSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C(=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Construction
The benzimidazole scaffold is typically constructed via cyclization of o-phenylenediamine derivatives with carboxylic acid derivatives or aldehydes. For the target compound, the starting material is often a 4-chloro-3-(trifluoromethyl) substituted o-phenylenediamine or a corresponding substituted benzaldehyde.
Cyclization with Carboxylic Acid Esters: The reaction of 4-chloro-3-(trifluoromethyl) o-phenylenediamine with ethyl 2-formylbenzoate or ethyl 2-carboxylate derivatives under acidic or dehydrating conditions yields the benzimidazole ring with the ethyl ester at position 2.
Use of Methyl or Ethyl Esters: Esterification or transesterification steps may be employed to install the ethyl ester group if the initial cyclization yields a carboxylic acid at position 2.
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent at position 5 is generally introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials.
Electrophilic Trifluoromethylation: Reagents such as trifluoromethyl iodide or Togni reagents can be used to introduce the CF3 group onto the benzimidazole ring post-cyclization.
Use of Trifluoromethyl-Substituted Precursors: Alternatively, starting materials bearing the trifluoromethyl group allow direct construction of the benzimidazole ring with this substituent in place.
Chlorination at Position 6
The chloro substituent is introduced either by starting with chlorinated precursors or through selective chlorination reactions post-benzimidazole formation.
Chlorinated o-Phenylenediamines or Benzaldehydes: Using 4-chloro-substituted starting materials ensures the chlorine is retained during cyclization.
Electrophilic Chlorination: If necessary, chlorination of the benzimidazole ring can be performed using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
Esterification and Purification
The final ethyl ester is often purified by chromatographic methods, such as silica gel column chromatography using ethyl acetate/hexane mixtures. The reaction mixtures are typically worked up by extraction with organic solvents, drying over sodium sulfate, and solvent evaporation.
Representative Preparation Procedure (Based on Patent Literature)
A detailed example from patent WO2011099832A2 illustrates the preparation of structurally related benzimidazole carboxylates, which can be adapted for this compound:
| Step | Reaction Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization of 4-chloro-3-(trifluoromethyl) o-phenylenediamine with ethyl 2-carboxylate derivative | Acidic medium, reflux | ~70 |
| 2 | Purification by silica gel chromatography | Ethyl acetate/hexane (2:1) | - |
| 3 | Optional chlorination (if not using chlorinated starting materials) | NCS, room temp | 60-80 |
| 4 | Final extraction and drying | Ethyl acetate, Na2SO4 drying | - |
This method achieves the target compound with moderate to good yields and high purity.
Mechanistic Insights and Reaction Conditions
The cyclization step involves nucleophilic attack of the amine groups on the carbonyl carbon of the ester or aldehyde, followed by dehydration to form the benzimidazole ring.
Trifluoromethylation reactions often proceed via radical or electrophilic mechanisms, requiring careful control of reaction conditions to avoid side reactions.
Chlorination is typically regioselective due to the directing effects of substituents on the aromatic ring.
Base- and metal-free conditions have been reported for related benzimidazole syntheses, enhancing the environmental and operational safety of the process.
Comparative Analysis of Preparation Methods
| Preparation Aspect | Method Using Substituted Precursors | Post-Cyclization Functionalization | Comments |
|---|---|---|---|
| Trifluoromethyl Introduction | Starting materials already CF3-substituted | Electrophilic trifluoromethylation reagents | Pre-substituted precursors simplify synthesis but may be costly |
| Chlorination | Chlorinated starting materials | Electrophilic chlorination | Pre-chlorination preferred for regioselectivity |
| Ester Group Formation | Direct cyclization with ester derivatives | Esterification after ring formation | Direct cyclization more efficient |
| Reaction Conditions | Acidic reflux, metal-free | Radical or electrophilic conditions | Metal-free preferred for green chemistry |
Summary Table of Key Physical and Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C11H8ClF3N2O2 |
| Molecular Weight | 292.64 g/mol |
| IUPAC Name | Ethyl 6-chloro-5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate |
| SMILES | CCOC(=O)C1=NC2=C(N1)C=C(C(=C2)Cl)C(F)(F)F |
| CAS Number | Not explicitly provided in sources |
| Purification | Silica gel chromatography (ethyl acetate/hexane) |
| Typical Yield | 49-70% (depending on step and method) |
Scientific Research Applications
Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural similarity to nucleotides allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Benzimidazole derivatives, including this compound, have shown potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The chloro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
The following table summarizes key differences between Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate and analogous compounds:
Key Research Findings
Role of the Trifluoromethyl Group
The trifluoromethyl group in the target compound significantly enhances lipophilicity (logP) compared to non-fluorinated analogs, improving membrane permeability . In contrast, the pyridine analog (CAS 850864-57-2) exhibits lower steric hindrance due to its monocyclic structure, which may favor interactions with planar binding sites .
Substituent Effects on Solubility and Stability
- N-Alkylation (CAS 1736-34-1): The ethyl and methyl groups on the benzimidazole nitrogen reduce hydrogen-bond donor capacity, decreasing aqueous solubility but improving stability against hydrolysis .
- Thioether vs. Ester (CAS 850864-57-2): The thioether group in Ethyl-1-benzyl-2-ethyl thio-5-imidazole carboxylate increases metabolic resistance compared to esters but may limit crystallinity due to reduced directional hydrogen bonding .
Hydrogen-Bonding and Crystallinity
The ethyl carboxylate group in the target compound facilitates hydrogen-bond acceptor interactions, promoting predictable crystal packing patterns. This contrasts with the N-alkylated benzimidazole (CAS 1736-34-1), where disrupted hydrogen-bond networks result in less ordered solid-state structures .
Biological Activity
Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate is a benzimidazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, antibacterial, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzimidazole core with a chloro group and a trifluoromethyl group, which are critical for its biological activity. The presence of these substituents influences its interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that this compound demonstrates significant anti-inflammatory properties. In vitro studies showed that this compound inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells stimulated by lipopolysaccharide (LPS). The compound exhibited an inhibitory efficacy comparable to standard anti-inflammatory agents like dexamethasone .
Table 1: Inhibitory Effects on Cytokine Production
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| This compound | 89% | 78% |
| Dexamethasone (1 µg/mL) | 85% | 75% |
2. Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. It demonstrated significant activity against Gram-positive and Gram-negative bacteria, including E. faecalis and K. pneumoniae. The minimum inhibitory concentration (MIC) ranged from 40 to 50 µg/mL, showing comparable effectiveness to ceftriaxone .
Table 2: Antibacterial Activity Summary
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 45 | 30 |
| K. pneumoniae | 50 | 19 |
3. Anticancer Activity
This compound has shown promising anticancer activity in various cancer cell lines, including MCF-7 breast cancer cells. Flow cytometry results indicated that the compound induces apoptosis in a dose-dependent manner, with an IC50 value of approximately 25 µM .
Case Study: MCF-7 Cell Line
In a study involving MCF-7 cells treated with varying concentrations of this compound, significant reductions in cell viability were observed, alongside increased lactate dehydrogenase (LDH) enzyme activity, indicating cell membrane damage and apoptosis.
Table 3: Anticancer Activity Assessment
| Concentration (µM) | Cell Viability (%) | LDH Activity (U/L) |
|---|---|---|
| Control | 100 | 85.35 |
| 10 | 75 | 200 |
| 25 | 50 | 521.77 |
The biological activities of this compound can be attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation. The compound's structure allows it to interact with specific receptors and enzymes, leading to the inhibition of inflammatory mediators and induction of apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate?
- Methodological Answer : Copper(I)-catalyzed cross-coupling reactions are commonly employed for constructing trifluoromethyl-substituted benzimidazoles. For example, using N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines in the presence of Cu(I)/TMEDA catalysts can yield the benzimidazole core. Optimization involves testing ligands (e.g., TMEDA) and varying halogen substituents (Cl, Br, I) at the 2-position of the aryl group to improve reactivity .
Q. How can spectroscopic techniques (NMR, LCMS) be utilized to characterize this compound?
- Methodological Answer :
- NMR : Analyze chemical shifts for the benzimidazole core (e.g., aromatic protons at δ 7.0–8.5 ppm) and the ethyl ester group (δ 1.3–1.5 ppm for CH3, δ 4.3–4.5 ppm for CH2). Substituents like Cl and CF3 induce distinct deshielding effects .
- LCMS : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 366 observed in similar trifluoromethyl pyrimidine esters) and retention times under standardized HPLC conditions (e.g., 1.26 minutes with TFA mobile phase) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic or computational structural predictions?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths and angles. Use SHELXL for refinement, ensuring R-factors < 5%. Validate hydrogen bonding networks with checkCIF to address discrepancies between NMR/DFT models and experimental data. For example, Etter’s graph set analysis can classify H-bond patterns (e.g., D(2) chains or R2(8) rings) to confirm supramolecular packing .
Q. What role does the trifluoromethyl group play in modulating electronic properties and bioactivity?
- Methodological Answer : The CF3 group is a strong electron-withdrawing moiety that enhances metabolic stability and influences π-π stacking in protein binding pockets. Compare Hammett σ constants (σm = 0.43 for CF3) to predict electronic effects on reactivity. In medicinal chemistry, fluorinated analogs often show improved pharmacokinetic profiles; assess this via logP measurements and in vitro assays targeting benzimidazole-associated enzymes (e.g., kinases) .
Q. How can computational models predict intermolecular interactions in the crystal lattice?
- Methodological Answer : Employ density functional theory (DFT) to calculate electrostatic potential surfaces, identifying regions of high electron density (e.g., Cl and CF3 substituents). Pair with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H···O, F···F). Validate against SC-XRD data to refine van der Waals radii and hydrogen-bond geometries .
Q. What strategies optimize reaction yields for derivatives with sterically hindered substituents?
- Methodological Answer : For bulky substituents, employ microwave-assisted synthesis to enhance reaction kinetics. Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)2 vs. CuI) to mitigate steric effects. Monitor progress via TLC and isolate intermediates (e.g., 5-chloro-2-aminophenol derivatives) to prevent side reactions .
Q. How do hydrogen-bonding networks influence the compound’s solid-state stability?
- Methodological Answer : Use SC-XRD to map H-bond donors/acceptors. For example, the ester carbonyl (C=O) may act as an acceptor, forming C–H···O interactions with adjacent benzimidazole protons. Graph set analysis (e.g., Etter’s notation) classifies these motifs, enabling prediction of melting points and hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
